Pharmacophore Engineering: Mechanism of Action for 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline Based Inhibitors
Pharmacophore Engineering: Mechanism of Action for 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline Based Inhibitors
Executive Summary The development of small-molecule kinase inhibitors requires precise spatial and electronic tuning to achieve high target affinity while maintaining favorable pharmacokinetic (PK) properties. The chemical moiety 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline (CAS 1233951-73-9)[1] has emerged as a highly specialized building block in the rational design of receptor tyrosine kinase (RTK) inhibitors, particularly against targets like ALK, EGFR, and c-Src[2][3]. This technical guide deconstructs the structural rationale, mechanism of action (MoA), and experimental validation of inhibitors utilizing this pharmacophore.
Structural Deconstruction and Rational Design
When integrated into a larger heterocyclic scaffold (such as a pyrimidine or quinazoline core), this aniline derivative serves three distinct functional roles:
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The Aniline Linkage (Hinge Binder): The primary amine of the aniline is typically coupled to a halogenated core via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[4]. Once incorporated, the resulting secondary amine acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Met952 in ALK or Met341 in c-Src)[2].
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The 5-Fluoro Substituent (Metabolic Shield & Electronic Modulator): The introduction of a fluorine atom at the 5-position serves a dual purpose. First, its high electronegativity lowers the pKa of the aniline nitrogen, preventing oxidative degradation and reducing the risk of forming reactive quinone-imine toxicophores. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the molecule's metabolic half-life[3].
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The 2-[(1-Methylpiperidin-4-yl)methoxy] Appendage (Solubilizing Group): Kinase inhibitors are notoriously lipophilic, which often leads to poor oral bioavailability. The 1-methylpiperidine ring contains a basic tertiary amine (pKa ~9.0) that remains protonated at physiological pH, drastically improving aqueous solubility. The flexible methoxy linker allows this bulky, water-soluble group to project outward into the solvent-exposed channel of the ATP-binding pocket, avoiding steric clashes with the internal hydrophobic clefts[5][6].
Mechanism of Action: ATP-Competitive Inhibition
Inhibitors bearing this moiety function as Type I or Type II ATP-competitive inhibitors. By anchoring to the hinge region via the core heterocycle, the 5-fluoro-aniline ring is positioned within the hydrophobic pocket adjacent to the gatekeeper residue. The competitive displacement of ATP halts the autophosphorylation of the kinase domain. This primary event cascades into the disruption of downstream oncogenic signaling pathways, including the PI3K/AKT and RAS/MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in tumor cells overexpressing the target kinase[7].
Figure 1: Mechanism of action for targeted RTK inhibition and downstream pathway disruption.
Experimental Workflows & Self-Validating Protocols
To rigorously validate the efficacy of inhibitors containing the 5-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline moiety, a multi-tiered experimental approach is required. The following protocols are designed with built-in causality and self-validation mechanisms.
Figure 2: Step-by-step experimental workflow for inhibitor validation and preclinical profiling.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
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Causality: Standard fluorescence assays are often confounded by the autofluorescence of the inhibitor library. TR-FRET introduces a temporal delay before signal measurement, eliminating short-lived background fluorescence and ensuring that the measured IC50 is a true reflection of target affinity.
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Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Reconstitute the recombinant kinase domain (e.g., ALK or c-Src) and a biotinylated peptide substrate.
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Compound Titration: Serially dilute the 5-fluoro-aniline-based inhibitor in DMSO. Transfer 100 nL of the compound to a 384-well plate.
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Reaction Initiation: Add 5 µL of the kinase/peptide mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding. Initiate the reaction by adding 5 µL of ATP at its predetermined Km concentration. Incubate for 60 minutes.
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Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-APC.
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Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615) to determine IC50 values.
Protocol B: Cellular Target Engagement via Western Blotting
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Causality: A potent biochemical IC50 does not guarantee cellular efficacy due to potential permeability issues. Western blotting for the phosphorylated state of the target kinase confirms that the protonated piperidine group does not hinder cell membrane traversal and that the compound successfully engages its target in a physiological environment.
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Cell Culture & Treatment: Seed target-dependent cancer cells (e.g., H2228 cells for EML4-ALK) in 6-well plates at 5×105 cells/well. Incubate overnight. Treat cells with the inhibitor at varying concentrations (e.g., 1 nM to 1 µM) for 2 hours.
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Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).
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Protein Separation: Quantify protein concentration using a BCA assay. Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.
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Transfer & Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against the phosphorylated kinase (e.g., p-ALK Tyr1604) and total kinase.
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Self-Validation: Probe for GAPDH or β-actin as a loading control to ensure uniform protein loading across all lanes.
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Imaging: Wash the membrane, apply HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL). Quantify band intensities to determine the cellular IC50.
Quantitative Data Presentation
The structural modifications provided by the 5-fluoro and piperidine-methoxy groups drastically alter the pharmacological profile of the resulting inhibitors. Table 1 summarizes hypothetical but representative Structure-Activity Relationship (SAR) data demonstrating these effects[3][5].
Table 1: Comparative SAR Profiling of Aniline Substitutions on a Pyrimidine Core
| Compound Variant | Aniline Substitution | Kinase IC50 (nM) | Cellular IC50 (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t1/2, min) |
| Analog 1 | Unsubstituted Aniline | 145.0 | >10,000 | < 1.0 | 12 |
| Analog 2 | 2-Methoxy | 42.5 | 1,250 | 2.5 | 18 |
| Analog 3 | 2-[(1-Methylpiperidin-4-yl)methoxy] | 8.2 | 45.0 | 155.0 | 22 |
| Target Inhibitor | 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy] | 3.5 | 12.0 | 148.0 | > 60 |
Note: The addition of the piperidine moiety (Analog 3) drastically improves solubility and cellular penetration, while the 5-fluoro addition (Target Inhibitor) optimizes target affinity and provides a significant boost to metabolic stability.
References[2] Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src - ACS Publications -https://pubs.acs.org/doi/10.1021/jm031074v[3] The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances -https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA02856A[5] The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure (Mechanistic Studies) - RSC Advances -https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA02856A[7] M-475271 | C23H27ClN4O3 | CID 5330175 - PubChem (NIH) -https://pubchem.ncbi.nlm.nih.gov/compound/5330175[4] Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same - WIPO Patents -https://patents.google.com/patent/WO2022063140A1/en[6] N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor - ACS Publications -https://pubs.acs.org/doi/10.1021/jm060434p[1] 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline (CAS 1233951-73-9) - BidePharm -https://www.bidepharm.com/products/1233951-73-9.html
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